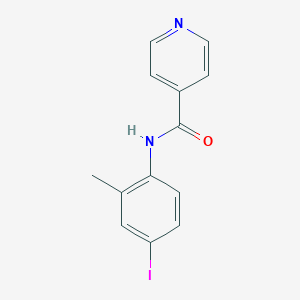![molecular formula C18H15FNO+ B271367 1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium is a quaternary ammonium compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure, which makes it a promising candidate for use in various fields of study.
作用機序
The mechanism of action of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces apoptosis. In vivo studies have shown that this compound has anticancer activity and can inhibit tumor growth in animal models.
実験室実験の利点と制限
One of the major advantages of using 1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various fields of study. This compound has been shown to have anticancer activity, making it a valuable tool for studying cancer biology and developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and safety precautions.
将来の方向性
There are several future directions for research on 1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. This knowledge could lead to the development of more targeted cancer therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans, which could provide important information for the development of clinical trials. Additionally, future research could explore the potential applications of this compound in other fields of study, such as drug discovery and chemical biology.
Conclusion
This compound is a quaternary ammonium compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure and has been shown to have anticancer activity, making it a promising candidate for use in various fields of study. While there are still many unanswered questions about the mechanism of action and potential toxicities of this compound, the future directions for research are promising and could lead to the development of new cancer therapies and other scientific discoveries.
合成法
The synthesis method of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium involves the reaction of 4-methylquinoline with 4-fluorobenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed for several hours, after which the product is obtained by filtration and recrystallization. This synthesis method has been optimized to yield high purity and yield of the product.
科学的研究の応用
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium has been studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer drug.
特性
分子式 |
C18H15FNO+ |
|---|---|
分子量 |
280.3 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-2-(4-methylquinolin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C18H15FNO/c1-13-10-11-20(17-5-3-2-4-16(13)17)12-18(21)14-6-8-15(19)9-7-14/h2-11H,12H2,1H3/q+1 |
InChIキー |
ZJRPKTUWTLZGLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)F |
正規SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)
![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)

![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)


![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)


![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

